molecular formula C16H27NO4 B13510178 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid

Cat. No.: B13510178
M. Wt: 297.39 g/mol
InChI Key: IGGOTZVQGJSNNT-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . This compound is particularly interesting due to its unique structure, which includes dicyclobutyl groups that can influence its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or HCl in methanol.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired transformation.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection would yield the free amine, while substitution reactions could introduce various functional groups.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid is unique due to its dicyclobutyl groups, which can influence its reactivity and steric properties. This makes it a valuable compound for specific synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

3,3-di(cyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12(10-6-4-7-10)11-8-5-9-11/h10-13H,4-9H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

IGGOTZVQGJSNNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1CCC1)C2CCC2)C(=O)O

Origin of Product

United States

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